molecular formula C9H10ClNOS B169788 2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one CAS No. 10513-25-4

2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Cat. No. B169788
CAS RN: 10513-25-4
M. Wt: 215.7 g/mol
InChI Key: VAVJKSMPPLPQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one, commonly known as DMCM, is a benzodiazepine derivative that has been extensively studied for its pharmacological properties. DMCM is a potent positive allosteric modulator of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. The compound has been used in various scientific research studies to investigate the mechanisms of action of GABA-A receptors and their role in anxiety and other neurological disorders.

Mechanism Of Action

DMCM binds to the benzodiazepine site on GABA-A receptors and enhances the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system. This leads to an increase in chloride ion influx into the neurons, resulting in hyperpolarization and inhibition of neuronal excitability.

Biochemical And Physiological Effects

DMCM has been shown to produce anxiolytic and sedative effects in animal models and human studies. The compound also has anticonvulsant and muscle relaxant properties. DMCM has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and norepinephrine.

Advantages And Limitations For Lab Experiments

DMCM has been widely used in scientific research due to its potent and selective modulation of GABA-A receptors. The compound has been used in various in vitro and in vivo studies to investigate the mechanisms of action of GABA-A receptors and their role in anxiety and other neurological disorders. However, DMCM has limitations in terms of its solubility and stability, which can affect its potency and reproducibility in experiments.

Future Directions

There are several potential future directions for research on DMCM and its pharmacological properties. One area of interest is the development of more potent and selective modulators of GABA-A receptors for the treatment of anxiety and other neurological disorders. Another area of interest is the investigation of the long-term effects of GABA-A receptor modulation on neuronal plasticity and behavior. Additionally, the use of DMCM in combination with other drugs or therapies may provide new insights into the treatment of anxiety and other neurological disorders.

Synthesis Methods

DMCM can be synthesized through a multi-step process that involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization with methyl ethyl ketone and subsequent chlorination with thionyl chloride. The final product is obtained through recrystallization and purification.

Scientific Research Applications

DMCM has been extensively used in scientific research to investigate the mechanisms of action of GABA-A receptors and their role in anxiety and other neurological disorders. The compound has been used in various in vitro and in vivo studies to elucidate the effects of GABA-A receptor modulation on neuronal excitability, synaptic transmission, and behavior.

properties

CAS RN

10513-25-4

Product Name

2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one

Molecular Formula

C9H10ClNOS

Molecular Weight

215.7 g/mol

IUPAC Name

2-chloro-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one

InChI

InChI=1S/C9H10ClNOS/c1-9(2)3-5-7(6(12)4-9)13-8(10)11-5/h3-4H2,1-2H3

InChI Key

VAVJKSMPPLPQAA-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)Cl)C

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)Cl)C

synonyms

2-Chloro-5,5-diMethyl-5,6-dihydro-4H-benzothiazol-7-one

Origin of Product

United States

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